Quinoxalin-6-ol
Overview
Description
Quinoxalin-6-ol is a heterocyclic compound that is part of the broader class of quinoxalines. These compounds are known for their diverse biological activities and are often used as scaffolds in pharmaceutical research. This compound derivatives can interact with DNA and proteins, which is a mechanism that underlies their pharmacological potential, including anticancer and antiviral activities .
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. For instance, the synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides involves the cyclocondensation of isatine-N-glycosides with 1,2-diaminobenzenes . Another approach for synthesizing quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employs tin and indium chlorides in intramolecular main group metal Lewis acid-catalyzed cyclizations . Additionally, a library with a 1,2,7-trialkyl-1H-imidazo[4,5-g]this compound scaffold was prepared using solution-phase parallel synthesis, starting from 1,5-difluoro-2,4-dinitrobenzene .
Molecular Structure Analysis
The molecular structure of this compound derivatives can exhibit tautomerism, as seen in the case of 5-chlorobenzo[f]this compound, which exists as the enol-imine tautomer both in the solid state and in solution. This tautomer is preferred due to its higher aromatic character compared to the keto-amine form . The structure of these compounds is crucial for their interaction with biological targets, such as DNA, where the orientation of substituents and side chains plays a significant role in the binding affinity and pharmacological activity .
Chemical Reactions Analysis
This compound derivatives can undergo various chemical reactions, including cyclocondensation, palladium-catalyzed C-N and C-C coupling reactions, and acid-mediated dehydrogenation . These reactions are essential for modifying the this compound core to produce compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives, such as their optical absorption and emission spectra, electrochemical behavior, and thermal stability, are influenced by the nature of the substituents attached to the core structure. For example, triarylamines based on 6H-indolo[2,3-b]quinoxaline show green or yellow emission depending on the amine segment, and their thermal stability is enhanced by the presence of the dipolar 6H-indolo[2,3-b]quinoxaline segment . These properties are important for the development of compounds for various applications, including as dyes or in electronic devices.
Scientific Research Applications
1. Neurological Applications
Quinoxalin-6-ol derivatives have been explored for potential neurological applications. For instance, L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, was tested as a treatment for schizophrenia, although it showed limited effectiveness as a sole agent (Marenco et al., 2002). Another study found that a derivative of this compound improved delayed recall in aged humans (Lynch et al., 1997).
2. Anticancer Research
Quinoxaline derivatives have shown promise in anticancer research. They have demonstrated potential functions as antitumor agents, among others, with various quinoxaline derivatives being investigated for their role in treating cancerous cells (Khatoon & Abdulmalek, 2021). Specific studies have focused on the antitumoral activity of quinoxaline derivatives and their inhibitory effects on different types of cancer cells (Montana et al., 2019).
3. Antimicrobial and Antiviral Applications
Quinoxalines have been identified for their antimicrobial and antiviral properties. They have shown effectiveness against a range of pathogens, including bacteria, fungi, and viruses, making them a critical component in drugs used for infectious diseases (Tristán-Manzano et al., 2015).
4. Neuroprotective Effects
Certain quinoxaline derivatives, such as NBQX, have been studied for their neuroprotective effects, particularly in the context of cerebral ischemia (Sheardown et al., 1990). These compounds act as antagonists to specific glutamate receptors, offering protection against global ischemia.
5. Treatment of Diabetes and Related Complications
Quinoxaline derivatives have been investigated for their potential in treating diabetes and its complications, with some compounds displaying potent inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications, and showing antioxidant activities (Qin et al., 2015).
Mechanism of Action
Target of Action
Quinoxalin-6-ol is an antibacterial agent that has shown to be effective against gram-negative bacteria such as Escherichia coli, Salmonella enteritidis, and Pseudomonas aeruginosa . It also has antifungal activity against Candida albicans and Saccharomyces cerevisiae . Therefore, the primary targets of this compound are these microorganisms.
Mode of Action
It is known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . The interaction of this compound with its targets likely leads to changes in the microorganisms that result in their death or inhibition of growth.
Biochemical Pathways
Quinoxalines are known to be involved in various biological activities, and they have been used in the design and development of numerous bioactive molecules . Therefore, it is likely that this compound affects multiple biochemical pathways in its target microorganisms, leading to their death or growth inhibition.
Result of Action
The result of this compound’s action is the death or growth inhibition of its target microorganisms This makes it effective as an antibacterial and antifungal agent
Safety and Hazards
Future Directions
While specific future directions for Quinoxalin-6-ol were not found in the search results, quinoxalines have been a subject of extensive research due to their importance in medicinal chemistry . They have been utilized for the design and development of numerous bioactive molecules, suggesting potential future applications in this area .
Biochemical Analysis
Biochemical Properties
Quinoxalin-6-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse biological activities ascribed to many representatives of this class of compounds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions are complex and depend on the specific biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These effects can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This can also include effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific biological context . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles.
properties
IUPAC Name |
quinoxalin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPVXTQTNVVKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322168, DTXSID80901667 | |
Record name | quinoxalin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7467-91-6 | |
Record name | 6-Quinoxalinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400599 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | quinoxalin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Quinoxalinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Quinoxalinol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJP4H57PK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What influences the tautomeric preference of Quinoxalin-6-ol derivatives?
A1: Research indicates that the enol-imine tautomer is favored in 5-chlorobenzo[f]this compound and its derivatives, both in solid state and solution. [] This preference is attributed to the enhanced aromatic character of the enol-imine form compared to the keto-amine tautomer. Density Functional Theory (DFT) calculations support this observation, suggesting that aromaticity plays a significant role in the tautomeric equilibrium of these compounds. Conversely, in analogous benzo[a]phenazin-5(7H)-ones, solvation effects appear to be the dominant factor determining relative tautomer stability. [] This highlights the complex interplay of structural features and environmental factors in dictating molecular properties.
Q2: Can you describe a practical application of this compound derivatives in synthetic chemistry?
A2: Solution-phase parallel synthesis has successfully utilized a 1,2,7-trialkyl-1H-imidazo[4,5-g]this compound scaffold to generate diverse libraries. [] This approach employed readily available starting materials like 1,5-difluoro-2,4-dinitrobenzene and commercially accessible building blocks. Such methodologies underscore the versatility of this compound derivatives as valuable scaffolds in medicinal chemistry for exploring novel chemical spaces and potentially uncovering new bioactive compounds.
Q3: Have any novel this compound derivatives been identified in biological systems?
A3: Research into anaerobic methane-oxidizing microbial consortia led to the discovery of a previously unknown thioquinoxalinol compound. [] This molecule features both a redox-active quinoxaline ring and a thiol group, suggesting potential involvement in electron transport processes within these microbial communities. Additionally, a sulfated derivative of this compound was identified, potentially enhancing its water solubility. These findings highlight the unexplored chemical diversity within microbial systems and the potential for discovering new bioactive molecules with unique structures and functions.
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